molecular formula C11H5ClF3N3O3 B13867549 2-Chloro-4-(4-nitro-3-trifluoromethyl-phenoxy)pyrimidine

2-Chloro-4-(4-nitro-3-trifluoromethyl-phenoxy)pyrimidine

Katalognummer: B13867549
Molekulargewicht: 319.62 g/mol
InChI-Schlüssel: SHYJABBRLIUSIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-4-(4-nitro-3-trifluoromethyl-phenoxy)pyrimidine is a chemical compound with the molecular formula C11H5ClF3N3O3 It is a pyrimidine derivative that contains a trifluoromethyl group, a nitro group, and a phenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-nitro-3-trifluoromethyl-phenoxy)pyrimidine typically involves the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with 4-nitro-3-trifluoromethylphenol. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-(4-nitro-3-trifluoromethyl-phenoxy)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-(4-nitro-3-trifluoromethyl-phenoxy)pyrimidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-(4-nitro-3-trifluoromethyl-phenoxy)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl and nitro groups can enhance the compound’s binding affinity and specificity for its targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)pyrimidine
  • 4-Nitro-3-trifluoromethylphenol
  • 2-Fluoro-4-(trifluoromethyl)pyridine

Uniqueness

2-Chloro-4-(4-nitro-3-trifluoromethyl-phenoxy)pyrimidine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H5ClF3N3O3

Molekulargewicht

319.62 g/mol

IUPAC-Name

2-chloro-4-[4-nitro-3-(trifluoromethyl)phenoxy]pyrimidine

InChI

InChI=1S/C11H5ClF3N3O3/c12-10-16-4-3-9(17-10)21-6-1-2-8(18(19)20)7(5-6)11(13,14)15/h1-5H

InChI-Schlüssel

SHYJABBRLIUSIS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1OC2=NC(=NC=C2)Cl)C(F)(F)F)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.